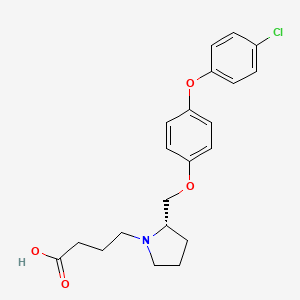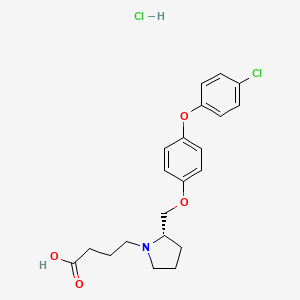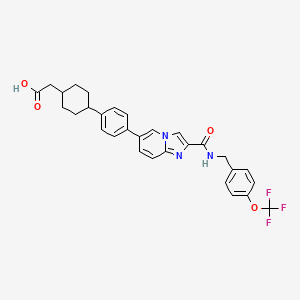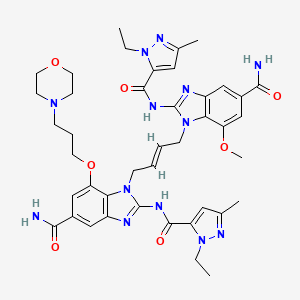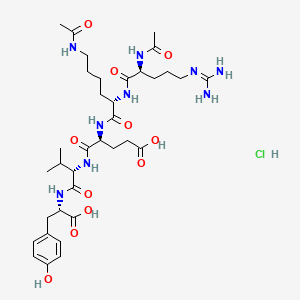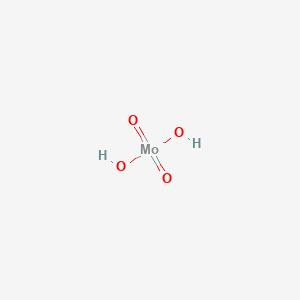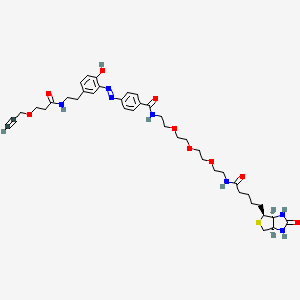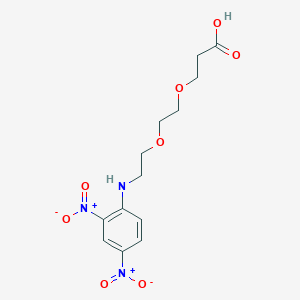
DNP-PEG2-酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . DNP is involved in biological applications such as participating in ion transport across membranes . The terminal carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Synthesis Analysis
The reactive groups on S1 and S2 (DNP-PEG2-acid) were protected with Boc and t-butyl groups to inhibit cross-reactivity during the synthesis . Compound S1 and S2 contained a reactive amine handle that allowed easy conjugation with the activated form of PEG2-DNP-carboxylic acid .Molecular Structure Analysis
DNP-PEG2-acid contains total 41 bond(s); 24 non-H bond(s), 11 multiple bond(s), 12 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), 2 nitro group(s) (aromatic), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
DNP-PEG2-acid linker contains a DNP and carboxylic acid moiety. DNP is used to help understand the chemiosmotic and other membrane transport processes in biochemistry research. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
Polyethylene glycol is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as constituent chemical group .科学研究应用
Biochemistry
DNP-PEG2-acid: is utilized in biochemistry for its role in ion transport across membranes . The compound’s ability to form stable amide bonds with primary amines in the presence of EDC and HATU is particularly valuable. This reactivity is exploited in the design of synthetic immunotherapeutics against Gram-negative pathogens, as it allows for the precise targeting of molecular structures within biological systems .
Pharmacology
In pharmacology, DNP-PEG2-acid serves as a versatile linker for drug conjugates. Its hydrophilic PEG spacer enhances water solubility, which is crucial for the bioavailability of pharmaceutical compounds . This property is essential for creating more effective drug delivery systems that can navigate the aqueous environment of the human body.
Materials Science
DNP-PEG2-acid: contributes to materials science by facilitating the study of catalysts and functionalized silica . Its inclusion in Dynamic Nuclear Polarization (DNP) enhances NMR signal intensity, thereby reducing experiment duration and improving the observation of material structures and activities.
Environmental Science
In environmental science, DNP-PEG2-acid ’s reactivity is harnessed to study phthalic acid esters (PAEs) . These studies are crucial for understanding the bio-accessibility and dietary exposure of environmental contaminants, which has significant implications for public health and safety.
Analytical Chemistry
The compound’s role in analytical chemistry is underscored by its use in ion transport studies . The DNP moiety of DNP-PEG2-acid is particularly useful in enhancing the detection and measurement of ions, which is a fundamental aspect of analytical techniques.
Molecular Biology
In molecular biology, DNP-PEG2-acid is employed for PEGylation —the process of attaching PEG chains to molecules like proteins or drugs to improve their stability and solubility . This application is pivotal for the development of new therapeutic agents and for enhancing the efficacy of existing treatments.
Clinical Research
DNP-PEG2-acid: finds application in clinical research where it is used in the development of synthetic immunotherapeutics . Its ability to link therapeutic agents to target molecules is critical for creating treatments that are both effective and specific to the pathogens or cells being targeted.
Nanotechnology
Lastly, in the realm of nanotechnology, DNP-PEG2-acid plays a role in the creation of DNA-based nanomaterials . These materials have applications ranging from drug delivery to genetic transfection, showcasing the compound’s versatility in facilitating advancements in nanoscale technology.
作用机制
Target of Action
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . The primary target of DNP (2,4-Dinitrophenol) is the mitochondrial oxidative phosphorylation process . DNP is involved in biological applications such as participating in ion transport across membranes .
Mode of Action
DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It stimulates respiration in the bacterial phosphorylating particles . DNP prevents the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect of DNP is influenced by the membrane lipid composition .
Biochemical Pathways
DNP affects the cyclooxygenase-2 (COX-2) pathway and its enzymatic product prostaglandin E2 (PGE2) . PGE2 is known to increase the proton current through pure lipid membranes .
Pharmacokinetics
DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The hydrophilic PEG linker in DNP-PEG2-acid increases the water solubility of the compound in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of DNP’s action are complex. It has been shown to stimulate respiration in bacterial phosphorylating particles . In the context of cancer, PGE2, the main product of COX-2, mediates its effects in cancer cell proliferation, invasion, and death .
Action Environment
The action, efficacy, and stability of DNP-PEG2-acid can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which could potentially influence its action in different physiological environments.
安全和危害
DNP-PEG2-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .
未来方向
属性
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG2-acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
